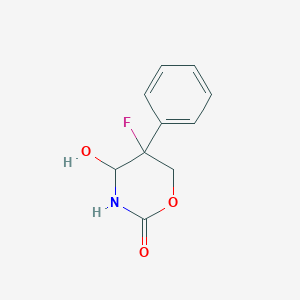
5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one is a heterocyclic compound that belongs to the class of oxazinones This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a phenyl group attached to an oxazinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-phenyl-1,3-oxazinane-2,4-dione with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxazinone ring can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-fluoro-4-oxo-5-phenyl-1,3-oxazinan-2-one.
Reduction: Formation of 5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-5-phenyl-1,3-oxazinan-2-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Phenyl-1,3-oxazinane-2,4-dione: Lacks both the fluorine and hydroxyl groups, resulting in different chemical properties and applications.
Uniqueness
The presence of the fluorine atom in 5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one enhances its chemical stability and reactivity compared to its non-fluorinated counterparts. This unique feature makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
872998-59-9 |
|---|---|
Molecular Formula |
C10H10FNO3 |
Molecular Weight |
211.19 g/mol |
IUPAC Name |
5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C10H10FNO3/c11-10(7-4-2-1-3-5-7)6-15-9(14)12-8(10)13/h1-5,8,13H,6H2,(H,12,14) |
InChI Key |
GDYHFOKVSRABRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(NC(=O)O1)O)(C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


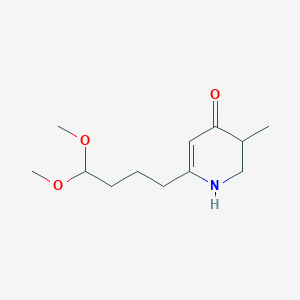
![3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14203684.png)
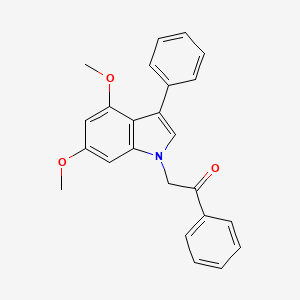
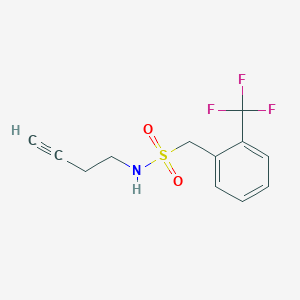
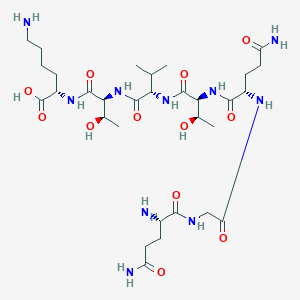
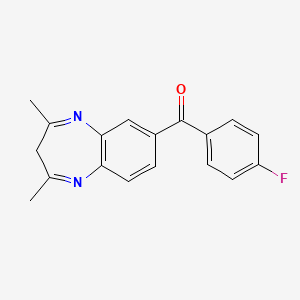

![N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14203733.png)
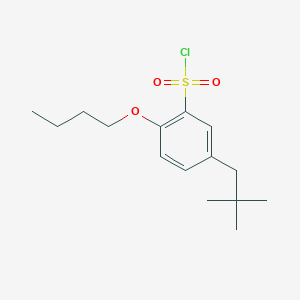
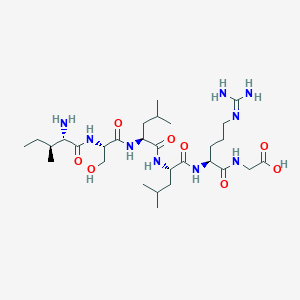
![N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14203768.png)
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)

